molecular formula C12H17NO2 B3982395 2-(3,4-dimethylphenoxy)-N-ethylacetamide

2-(3,4-dimethylphenoxy)-N-ethylacetamide

Cat. No. B3982395
M. Wt: 207.27 g/mol
InChI Key: ODFQVGYEFBLXLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenoxy)-N-ethylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is also known as 'Azone' and is a member of the amide family.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-ethylacetamide involves the disruption of the stratum corneum, which is the outermost layer of the skin. This disruption leads to an increase in the permeability of the skin, allowing drugs to penetrate the skin more efficiently.
Biochemical and Physiological Effects:
Studies have shown that this compound has no significant biochemical or physiological effects on the skin. However, it has been observed that prolonged exposure to this compound may cause skin irritation and sensitization.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-(3,4-dimethylphenoxy)-N-ethylacetamide in lab experiments is its ability to enhance the permeability of the skin, allowing for the efficient delivery of drugs. However, the limitations of using this compound include its potential to cause skin irritation and sensitization, which may affect the accuracy of the results obtained.

Future Directions

There are various future directions for the use of 2-(3,4-dimethylphenoxy)-N-ethylacetamide in scientific research. One of the significant directions is its potential use in the development of novel drug delivery systems. This compound can be used to enhance the absorption of various drugs, thereby improving their efficacy. Additionally, further research can be carried out to explore the potential applications of this compound in other fields such as agriculture and industry.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound involves the reaction between 3,4-dimethylphenol and ethyl acetate in the presence of a catalyst. Its mechanism of action involves the disruption of the stratum corneum, which leads to an increase in the permeability of the skin. Although this compound has potential advantages, such as its ability to enhance drug delivery, it also has limitations, such as its potential to cause skin irritation and sensitization. Future research can be carried out to explore the potential applications of this compound in various fields.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-ethylacetamide has found various applications in scientific research. One of the significant applications is its use as a penetration enhancer for transdermal drug delivery. This compound helps in increasing the permeability of the skin, thereby enhancing the absorption of drugs into the bloodstream.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-13-12(14)8-15-11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFQVGYEFBLXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=CC(=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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